Controlled Lipophilicity for Drug-Like Space: 3-Fluorophenyl vs. Non-Fluorinated 4-Phenylpiperidin-2-one
The target compound's lipophilicity (XLogP3-AA) is 1.5 [1], which is within the optimal range for oral drug-likeness (Lipinski's Rule of Five: LogP ≤ 5). In contrast, the non-fluorinated analog 4-phenylpiperidin-2-one has a reported predicted pKa of 16.25, suggesting a significantly different ionization profile that would affect its solubility and distribution at physiological pH . This precise control over lipophilicity is crucial for maintaining a balance between permeability and solubility and is a key reason to select the 3-fluorophenyl variant.
| Evidence Dimension | Lipophilicity and Ionization Profile |
|---|---|
| Target Compound Data | XLogP3-AA: 1.5 |
| Comparator Or Baseline | 4-Phenylpiperidin-2-one: Predicted pKa 16.25 |
| Quantified Difference | Distinct lipophilicity/ionization profiles; target compound is less basic. |
| Conditions | Computed properties based on chemical structure (PubChem, ChemicalBook) |
Why This Matters
A difference in lipophilicity directly influences ADME properties, and selecting a scaffold with a pre-optimized LogP can accelerate hit-to-lead timelines.
- [1] PubChem. (2026). 4-(3-Fluorophenyl)piperidin-2-one: Computed Properties (XLogP3-AA). PubChem Compound Summary, CID 75132322. National Center for Biotechnology Information. View Source
